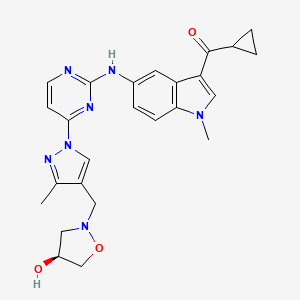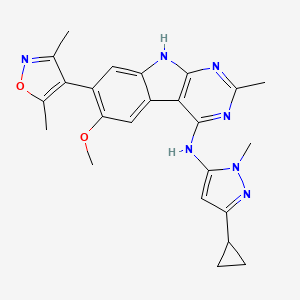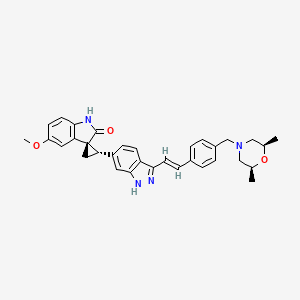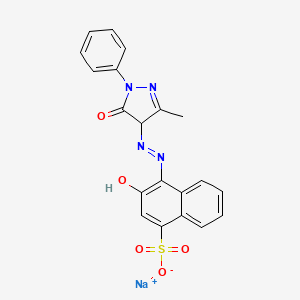
C.I. Mordant Red 7
Descripción general
Descripción
C.I. Mordant Red 7 is a synthetic dye that belongs to the azo dye family. It is commonly used in the textile industry to dye cotton, wool, and silk. The dye is also used in the paper and leather industries. It is known for its complex chemical structure and exhibits biological activity. The dye appears as a blue light red powder .
Synthesis Analysis
The synthesis of C.I. Mordant Red 7 involves the reaction of amino-2-naphthol-4-sulfonic acid with 3-methyl-phenyl-5-pyrazolone through a process known as diazotisation/azo coupling .
Molecular Structure Analysis
The molecular structure of C.I. Mordant Red 7 is complex, involving multiple functional groups. The structure of the dye has been studied using computational chemistry methods .
Chemical Reactions Analysis
C.I. Mordant Red 7, like other mordant dyes, forms a stable co-ordination compound with chromium or with the fiber, thereby improving light and wet fastness . The complex formation is accompanied by a bathochromic shift of the color and the hue may change from red to blue .
Physical And Chemical Properties Analysis
C.I. Mordant Red 7 is soluble in water and slightly soluble in ethanol and acetone . Its aqueous solution is yellow to brownish red . When diluted sulfuric acid is added, it turns into red and orange; concentrated caustic soda turns it into brilliant red .
Aplicaciones Científicas De Investigación
Interaction with Proteins : C.I. Mordant Red 3, a similar dye, has been studied for its interaction with bovine serum albumin. Using fluorescence and UV–vis absorption spectroscopy, the research found that C.I. Mordant Red 3 forms a complex with the serum, indicating potential applications in studying protein-dye interactions (Ding et al., 2009).
Adsorption on Silica Supports : The efficiency of C.I. Mordant Red 3 adsorption on silica surfaces, both unmodified and modified with aminosilane, was characterized. This study is significant for understanding the dye's applications in developing hybrid pigments and exploring its adsorptive properties (Jesionowski et al., 2011).
Dyeing of Wool with Supercritical Processing : The use of supercritical fluids as solvents in dyeing textile fibers, including wool fibers with mordant dyes like C.I. Mordant Red 11 (similar to Red 7), was explored. This study suggests potential applications in the textile industry, especially in developing environmentally friendly dyeing processes (Güzel & Akgerman, 2000).
Sorption Behavior on Natural Sediment : The adsorption behavior of dyes, including C.I. Mordant Black 11, a close relative to Mordant Red 7, on natural sediment was investigated. This research provides insights into the environmental implications of these dyes and their interaction with natural sediments (Liu et al., 2001).
Interaction with Surfactants : The interaction of similar dyes like C.I. Mordant Black 11 with cationic and anionic surfactants was studied, revealing significant changes in dye properties. This research could inform the development of new materials and processes in various industries (Bielska et al., 2009).
Mecanismo De Acción
Target of Action
C.I. Mordant Red 7, also known as Chrome Fast Red B, is primarily used as a dye in the textile industry . Its primary targets are the fibers of textiles, notably when using aluminum ions (Al 3+) . The dye forms a complex with these fibers, which enhances the color intensity and fastness properties .
Mode of Action
The mode of action of C.I. Mordant Red 7 involves the formation of a dye-metal complex on fibers . This is achieved through a process known as “mordanting”, where the dye forms covalent or coordinate bonds with the metal ions present in the fibers . This process increases the retention of the dye on the fibers, making the application of the dye more effective .
Biochemical Pathways
While CIThe dye forms a complex with the fibers, altering their chemical structure and resulting in a change in color .
Pharmacokinetics
As a textile dye, the pharmacokinetics of CIIts adme (absorption, distribution, metabolism, and excretion) properties in the context of textile dyeing involve the absorption of the dye by the fibers, its distribution throughout the textile, and its retention within the fibers .
Result of Action
The primary result of the action of C.I. Mordant Red 7 is the coloration of textiles. The dye-metal complex that forms on the fibers results in more intense colors and an enhanced set of fastness properties (stability under end-use conditions) compared with the parent (uncomplexed) dye .
Action Environment
The action, efficacy, and stability of C.I. Mordant Red 7 can be influenced by various environmental factors. These include the pH of the dyeing solution, the temperature at which the dyeing process is carried out, and the presence of other chemicals in the dye bath . Additionally, the type of fiber and the presence of metal ions can also affect the dye’s action .
Safety and Hazards
Direcciones Futuras
Despite its wide usage, the disadvantages of C.I. Mordant Red 7 and other chrome dyes include long dyeing times, potentially high level of fiber damage, severe changes in color during chroming, difficulties in correction of faulty dyeing, and chromium residues in the effluent . These challenges may eventually lead to ceasing the use of chrome dye in the near future .
Propiedades
IUPAC Name |
sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]naphthalene-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O5S.Na/c1-12-18(20(26)24(23-12)13-7-3-2-4-8-13)21-22-19-15-10-6-5-9-14(15)17(11-16(19)25)30(27,28)29;/h2-11,18,25H,1H3,(H,27,28,29);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSFKBGHBCHTOE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])O)C4=CC=CC=C4.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N4NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883997 | |
| Record name | 1-Naphthalenesulfonic acid, 4-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-3-hydroxy-, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Sigma-Aldrich MSDS] | |
| Record name | Eriochrome Red B | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14148 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
C.I. Mordant Red 7 | |
CAS RN |
3618-63-1 | |
| Record name | C.I. 18760 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003618631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthalenesulfonic acid, 4-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-3-hydroxy-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthalenesulfonic acid, 4-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-3-hydroxy-, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxynaphthalene-1-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.738 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



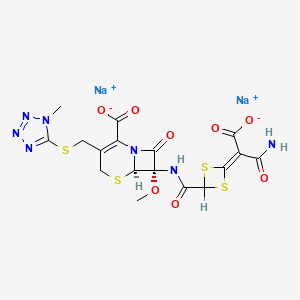
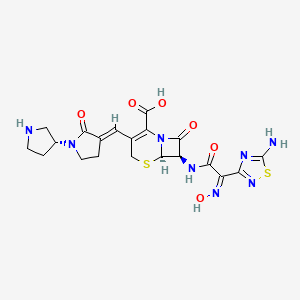



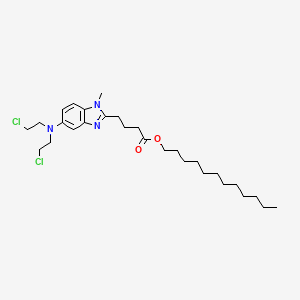
![N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B606602.png)



